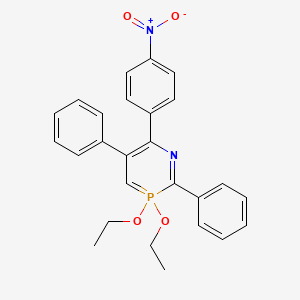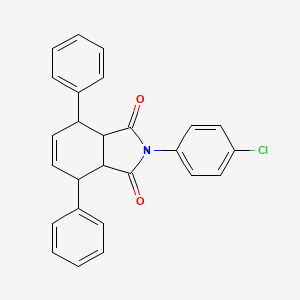
3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine is a complex organic compound that belongs to the class of azaphosphinines. These compounds are characterized by the presence of a phosphorus atom within a heterocyclic ring structure. The compound’s unique structure, which includes both nitrophenyl and diphenyl groups, makes it of interest in various fields of chemical research.
Preparation Methods
The synthesis of 3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the Azaphosphinine Ring: This step involves the cyclization of appropriate precursors to form the azaphosphinine ring. Common reagents used in this step include phosphorus trichloride and amines.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Addition of the Diethoxy and Diphenyl Groups: These groups are added through a series of substitution reactions, often involving the use of Grignard reagents or organolithium compounds.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The specific pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
3,3-Diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine can be compared with other azaphosphinines, such as:
3,3-Diethoxy-2,5-diphenyl-1,3lambda~5~-azaphosphinine: Lacks the nitrophenyl group, resulting in different reactivity and applications.
6-(4-Methylphenyl)-2,5-diphenyl-1,3lambda~5~-azaphosphinine: Contains a methylphenyl group instead of a nitrophenyl group, leading to variations in chemical behavior and biological activity.
The presence of the nitrophenyl group in this compound makes it unique, as this group can participate in additional chemical reactions and interactions not possible with other similar compounds.
Properties
Molecular Formula |
C26H25N2O4P |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3,3-diethoxy-6-(4-nitrophenyl)-2,5-diphenyl-1-aza-3λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C26H25N2O4P/c1-3-31-33(32-4-2)19-24(20-11-7-5-8-12-20)25(21-15-17-23(18-16-21)28(29)30)27-26(33)22-13-9-6-10-14-22/h5-19H,3-4H2,1-2H3 |
InChI Key |
LHZRBPIZDQGREO-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=CC(=C(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-(3-methylbutyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B11112006.png)

![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-(2-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B11112017.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![2-Benzamido-N-{1-[N'-(2-methoxybenzoyl)hydrazinecarbonyl]-2-phenylethyl}benzamide](/img/structure/B11112040.png)
![2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11112054.png)
![N-[3-(morpholin-4-yl)propyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11112067.png)
![Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11112075.png)
![4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11112079.png)
![6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B11112082.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine](/img/structure/B11112086.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)
